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Compound of Interest

Compound Name: 4-Bromo-2-ethoxyphenol
CAS No.: 211495-66-8
Cat. No.: B1291323

Get Quote
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Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

4-Bromo-2-ethoxyphenol (CAS: 211495-66-8) serves as a critical halogenated scaffold in the
synthesis of bioactive heterocycles and pharmaceutical intermediates. As a homolog of 4-
bromoguaiacol, its utility lies in the orthogonal reactivity of its functional groups: the labile
phenolic proton, the electron-donating ethoxy moiety, and the electrophilic aryl bromide.

This guide provides a definitive technical breakdown of its physicochemical profile, validated
synthetic pathways, and analytical characterization, designed for researchers requiring high-
fidelity data for stoichiometric planning and process development.

Part 1: Physicochemical Profile & Molecular Weight
Analysis

Precise molecular weight calculations are non-negotiable for accurate stoichiometry,
particularly in transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) where
catalyst loading is sensitive to substrate purity and mass.
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Quantitative Data Table

Property Value / Description
IUPAC Name 4-Bromo-2-ethoxyphenol
CAS Number 211495-66-8

Molecular Formula

Average Molecular Weight 217.06 g/mol

215.9786 Da (

Monoisotopic Mass )/ 217.9765 Da (

)

) Low-melting solid or viscous oil (dependent on
Physical State

purity)
Solubilit Soluble in MeOH, DCM, EtOAc; sparingly
olubili
Y soluble in water
pKa (Predicted) ~9.5 (Phenolic OH)

Isotopic Implications for Mass Spectrometry

Unlike standard organic molecules dominated by carbon/hydrogen, 4-bromo-2-ethoxyphenol
exhibits a distinct mass spectral signature due to the natural abundance of Bromine isotopes (

and
) in a nearly 1:1 ratio.

o Operational Note: When setting scan parameters for LC-MS/GC-MS, do not look for a single
parent ion. You must identify the characteristic doublet pattern separated by 2 mass units (M
and M+2) with near-equal intensity.
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Mass Spectrum Logic

4-Bromo-2-ethoxyphenol
(C8H9Bro2)

Isotope 79Br (50.7%) Isotope 81Br (49.3%)

Ionization Tonization

Peak M (216 Da) Peak M+2 (218 Da)
Base Peak ~98% intensity of M

Click to download full resolution via product page

Figure 1: Isotopic distribution logic for Mass Spectrometry identification. The 1:1 doublet is the
primary diagnostic filter.

Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of 4-bromo-2-ethoxyphenol relies on Regioselective Electrophilic Aromatic
Substitution (EAS). The challenge is directing the bromine to the para-position relative to the
hydroxyl group while avoiding the ortho-position (position 6) or over-bromination.

The Directing Group Conflict

e Hydroxyl (-OH): Strong activator, directs ortho/para.
» Ethoxy (-OEt): Moderate activator, directs ortho/para.

In 2-ethoxyphenol (Guethol), the 4-position is para to the -OH and meta to the -OEt. However,
experimental evidence in guaiacol derivatives confirms that the -OH group dominates the
directing effect due to superior electron donation (lone pair availability) and stabilization of the
sigma-complex intermediate. Furthermore, the 4-position is less sterically hindered than the 6-
position (flanked by -OH).
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Validated Protocol: Controlled Bromination

Reagents: 2-Ethoxyphenol, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).
Step-by-Step Methodology:

o Preparation: Dissolve 2-ethoxyphenol (1.0 eq) in anhydrous MeCN (0.5 M concentration).
Chill to

in an ice bath.

» Addition: Dissolve NBS (1.05 eq) in MeCN. Add dropwise to the phenol solution over 30
minutes. Crucial: Slow addition prevents high local concentration of Br, minimizing dibromo
by-products.

e Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2—4 hours.
Monitor by TLC (Hexane/EtOAc 4:1).

e Quench: Add 10% aqueous

(Sodium Thiosulfate) to neutralize unreacted bromine species.

o Extraction: Evaporate MeCN. Extract aqueous residue with DCM (
).
 Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica column if necessary.

2-Ethoxyphenol B 4-Bromo-2-ethoxyphenol
(Guethol) Electrophilic Attack -H+ (Para-selective) (Major Isomer)

—_————————————

, Sigma Complex I

! (Transition State) : Steric hindrance limits this
NBS/MeCN V4—m—" 7T TTTTTT T T 6-Bromo isomer
0°C to RT (Minor/Trace)
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Figure 2: Reaction pathway demonstrating the regioselectivity governed by the dominant
phenolic hydroxyl group.

Part 3: Analytical Characterization

To validate the identity of the synthesized material, compare experimental data against these
predicted standard values.

Nuclear Magnetic Resonance (NMR)[2][3][4][5]

e NMR (400 MHz,
):

o 6.90 — 7.05 ppm (m, 3H, Aromatic H). Look for the ABX system characteristic of 1,2,4-
trisubstituted benzenes.

o 5.50 ppm (s, 1H, -OH). Broad, exchangeable.
o 4.08 ppm (q,

, 2H,

)-
o 1.45 ppm (t,

, 3H,

)-

o Diagnostic Check: The quartet at ~4.08 ppm confirms the ethoxy group is intact. The
integration of the aromatic region (3 protons) confirms mono-bromination.

Reactivity Profile & Applications

The molecule is a "linchpin” intermediate. The Bromine atom allows for Palladium-catalyzed
cross-coupling, while the Phenol allows for alkylation or esterification.

e Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl ethers.
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e Williamson Ether Synthesis: The phenolic -OH can be alkylated to generate 1-alkoxy-2-
ethoxy-4-bromobenzenes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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